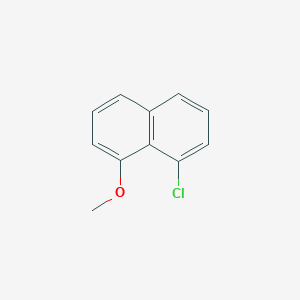

1-Chloro-8-methoxynaphthalene

Descripción

Significance of Naphthalene Scaffolds in Modern Chemical Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene rings, is a cornerstone in the field of organic chemistry. Its rigid, planar structure and rich electron system make it a versatile building block for a wide array of complex molecules. In medicinal chemistry, naphthalene derivatives are integral to numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netrsc.orgchemicalbook.com Several FDA-approved drugs, such as naftifine (antifungal), naproxen (anti-inflammatory), and bedaquiline (antitubercular), feature the naphthalene core, highlighting its pharmacological importance. rsc.org Beyond medicine, naphthalene-based compounds are crucial in materials science for the development of dyes, pigments, and advanced electronic materials. The ability to functionalize the naphthalene ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making it a privileged scaffold in modern chemical synthesis. arkat-usa.org

Influence of Halogen and Methoxy Substituents on Aromatic Systems

Conversely, the methoxy group (–OCH₃) is a powerful activating group. While the oxygen atom is electronegative (inductive withdrawal), its non-bonding electron pairs strongly donate into the aromatic π-system through resonance. st-andrews.ac.ukbeilstein-journals.org This resonance effect is dominant, significantly increasing the electron density of the ring and making it much more susceptible to electrophilic attack, primarily at the ortho and para positions. scirp.org The interplay of these opposing electronic effects allows for precise control over reaction pathways in synthetic chemistry.

Research Context of 1-Chloro-8-methoxynaphthalene within Naphthalene Chemistry

This compound is a particularly interesting compound within the vast family of naphthalene derivatives due to its unique substitution pattern. The substituents are located at the 1- and 8-positions, also known as peri-positions. nih.gov The rigid geometry of the naphthalene framework forces these peri-substituents into close proximity, typically around 2.5 Å apart. st-andrews.ac.uk This enforced closeness leads to significant van der Waals repulsion and steric strain, a phenomenon known as the peri-effect. nih.govst-andrews.ac.uk

This inherent strain results in unusual chemical reactivity, distorted molecular geometry, and distinct spectroscopic properties compared to other disubstituted naphthalenes. st-andrews.ac.uknih.gov The compound combines the opposing electronic influences of the electron-withdrawing chlorine atom and the electron-donating methoxy group within this sterically strained environment. This unique combination of steric and electronic factors makes this compound a valuable substrate for studying reaction mechanisms and a specialized building block for the synthesis of highly tailored, complex molecules. st-andrews.ac.uk

Propiedades

IUPAC Name |

1-chloro-8-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBGHNRIARRWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629951 | |

| Record name | 1-Chloro-8-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41908-14-9 | |

| Record name | 1-Chloro-8-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1-chloro-8-methoxynaphthalene

Direct Halogenation Strategies

Direct halogenation involves the introduction of a chlorine atom onto the 8-methoxynaphthalene backbone through an electrophilic aromatic substitution reaction. The success of this strategy is highly dependent on the choice of chlorinating agent and the ability to control the position of substitution on the naphthalene ring system.

Chlorination of 8-Methoxynaphthalene

The direct chlorination of 8-methoxynaphthalene is a primary route for the synthesis of 1-chloro-8-methoxynaphthalene. This process requires the activation of a chlorine source to generate a potent electrophile that can attack the electron-rich naphthalene ring.

A common approach for the synthesis of this compound involves the chlorination of its precursor, 8-methoxynaphthalene. The selection of an appropriate chlorinating agent is critical for this transformation. Typical reagents used for such reactions include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents, often used under controlled temperature and reaction times, can facilitate the selective chlorination at the desired position. Another widely used chlorinating agent for activated aromatic rings is N-chlorosuccinimide (NCS), often activated by a Lewis acid catalyst like iron(III) chloride (FeCl₃). The reaction conditions, including the solvent, temperature, and catalyst, must be carefully optimized to maximize the yield of the target compound and minimize the formation of unwanted isomers.

Table 1: Chlorinating Agents for Aromatic Systems

| Chlorinating Agent | Common Abbreviation | Typical Conditions |

|---|---|---|

| Thionyl Chloride | SOCl₂ | Controlled temperature, often in an inert solvent. |

| Phosphorus Pentachloride | PCl₅ | Controlled temperature, often in a non-polar solvent. |

| N-Chlorosuccinimide | NCS | Often used with a Lewis acid catalyst (e.g., FeCl₃) or in an ionic liquid. |

| Chlorine Gas | Cl₂ | Requires a catalyst (e.g., FeCl₃, AlCl₃) and careful handling. |

Achieving regioselectivity is a significant challenge in the electrophilic halogenation of substituted naphthalenes. The methoxy group (-OCH₃) at the C-8 position is an activating, ortho-, para-directing group. In the case of 8-methoxynaphthalene, the ortho positions are C-7 and the sterically hindered peri-position C-1, while the para position is C-5. Naphthalene itself preferentially undergoes electrophilic substitution at an α-position (C1, C4, C5, C8) over a β-position (C2, C3, C6, C7). industrialchemicals.gov.auias.ac.in

The electronic activation from the methoxy group and the inherent reactivity of the α-positions create a complex situation. The C-5 position is both an α-position and para to the methoxy group, making it a highly likely site for substitution. The C-1 position, while an α-position and ortho to the methoxy group, experiences significant steric hindrance from the peri-interaction with the methoxy group, which can disfavor substitution. Studies on the related 1-methoxynaphthalene have shown that chlorination with NCS and an iron catalyst preferentially yields the 4-chloro isomer (para-substitution).

To overcome these regioselectivity challenges and favor the formation of the 1-chloro isomer, specialized synthetic strategies may be required. One advanced method involves directed ortho-lithiation. For instance, in 1-methoxynaphthalene, using specific lithium reagents can direct metallation to either the C-2 or C-8 position, which can then be quenched with a chlorinating agent. While this demonstrates a powerful method for isomer control, its direct application to force chlorination at the sterically hindered C-1 position of 8-methoxynaphthalene requires specific investigation.

Selection of Chlorinating Agents and Controlled Reaction Conditions

Electrophilic Halogenation Protocols for Naphthalene Systems

The halogenation of naphthalenes is a fundamental electrophilic substitution reaction. Naphthalene is generally more reactive than benzene towards electrophilic attack. Various protocols exist, traditionally employing elemental halogens with a Lewis acid catalyst or N-halosuccinimides. guidechem.com The choice of catalyst and solvent system can significantly influence the outcome of the reaction, including the ratio of isomers formed. For example, copper(II) chloride has been shown to be a highly active species for the electrophilic chlorination of naphthalene in certain contexts. acs.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly halogenation methods. One such approach avoids the use of hazardous elemental halogens and chlorinated solvents. A reported greener protocol for the halogenation of naphthols and their derivatives uses a combination of hydrogen peroxide (H₂O₂) and an alkali metal halide (like KCl for chlorination) in an aqueous micellar medium. scirp.orgscirp.org This method generates the electrophilic halogen species in situ and uses water as a solvent, which is non-toxic and non-flammable. scirp.org Such methods offer advantages in terms of reduced reaction times, mild conditions, and high yields, presenting a sustainable alternative to traditional protocols. scirp.orgscirp.org

Table 2: Comparison of Traditional vs. Green Halogenation Method

| Feature | Traditional Method | Green Method (H₂O₂/KX) |

|---|---|---|

| Halogen Source | Elemental Halogen (e.g., Cl₂) | Alkali Halide (e.g., KCl) scirp.org |

| Oxidant | Often not required or is part of the reagent | Hydrogen Peroxide (H₂O₂) scirp.org |

| Solvent | Halogenated organic solvents (e.g., CCl₄, CHCl₃) | Water (in micellar medium) scirp.org |

| Byproducts | Hydrohalic acids (e.g., HCl) | Water scirp.org |

| Safety | Hazardous reagents, toxic solvents | Safer reagents, environmentally benign solvent scirp.org |

Functional Group Transformation and Interconversion

An alternative synthetic strategy to direct halogenation is functional group interconversion. solubilityofthings.com This involves synthesizing a precursor molecule with a different functional group at the C-1 position, which is then chemically converted into a chlorine atom.

A prominent example of this strategy is the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.com This reaction provides a reliable method for introducing a halogen onto an aromatic ring by first converting a primary aromatic amine into a diazonium salt. masterorganicchemistry.com In the context of synthesizing this compound, the starting material would be 8-methoxy-1-naphthalenamine.

The process would involve two main steps:

Diazotization: The amine (8-methoxy-1-naphthalenamine) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻). masterorganicchemistry.com

Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. This facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), with a chloride ion to yield the final product, this compound. wikipedia.orgmasterorganicchemistry.com

This method can be particularly useful if the required amine precursor is more readily accessible or if direct chlorination proves to be unselective.

Introduction of the Methoxy Moiety via Nucleophilic Substitution

The introduction of a methoxy group onto a naphthalene core is a fundamental transformation that can be achieved through various nucleophilic substitution strategies. These methods often involve the displacement of a leaving group by a methoxide source or the alkylation of a hydroxyl group.

Reactions with Polyhalogenated Naphthalenes

Polyhalogenated naphthalenes serve as versatile precursors for the synthesis of methoxy-substituted derivatives. The halogen atoms, typically chlorine or bromine, act as leaving groups in nucleophilic aromatic substitution reactions with methoxide ions. For instance, 1,4,5,8-tetrabromonaphthalene can be treated with sodium methoxide to yield methoxy-substituted naphthalenes. The bromine atoms on the naphthalene ring are susceptible to replacement by the methoxide nucleophile. Similarly, the reaction of 1,8-dichloronaphthalene with sodium methoxide can be envisioned as a potential route to introduce a methoxy group. nih.gov

The reactivity and regioselectivity of these substitutions are influenced by the number and position of the halogen atoms, as well as the reaction conditions. In some cases, the substitution of halogen atoms in polyhalogenated quinones, which are related structures, can lead to mixtures of products. cdnsciencepub.com For example, nucleophilic substitution on chloranil with alkoxides can result in a mixture of disubstituted products. cdnsciencepub.com

The reaction of 2,3-dichloro-1,4-naphthoquinone with methanol in the presence of a base like triethylamine can lead to the formation of 2-chloro-3-methoxynaphthalene-1,4-dione. scielo.br While not a direct synthesis of this compound, this demonstrates the principle of methoxy group introduction via nucleophilic substitution on a chlorinated naphthalene derivative.

| Precursor | Reagent | Product | Reference |

| 1,4,5,8-Tetrabromonaphthalene | Sodium methoxide | Methoxy-substituted naphthalenes | |

| 2,3-Dichloro-1,4-naphthoquinone | Methanol, Triethylamine | 2-Chloro-3-methoxynaphthalene-1,4-dione | scielo.br |

O-Alkylation Techniques for Naphthol Derivatives

A widely employed and efficient method for synthesizing methoxynaphthalenes is the O-alkylation of the corresponding naphthol precursor. This approach, a variation of the Williamson ether synthesis, involves the deprotonation of the naphthol's hydroxyl group to form a nucleophilic naphthoxide ion, which then reacts with a methylating agent.

A common precursor for this compound would be 1-chloro-8-hydroxynaphthalene. The synthesis of this precursor can be achieved through various routes, including the demethylation of this compound itself or other multi-step synthetic sequences. ijfmr.comprepchem.com Once obtained, the O-alkylation can proceed.

Modern advancements in O-alkylation techniques focus on environmentally benign and efficient methods. For instance, the O-alkylation of β-naphthols has been successfully carried out in aqueous surfactant media using ultrasonic or microwave assistance, offering a green alternative to traditional methods that often require harsh conditions and long reaction times. scirp.org Phase-transfer catalysts, such as phosphonium-based ionic liquids, have also been utilized to facilitate the selective O-alkylation of 2-naphthol, demonstrating high efficiency and the potential for catalyst recycling. acs.org

A patented method for the preparation of 1-methoxynaphthalene involves dissolving 1-naphthol in a dilute alkali solution with a phase-transfer catalyst and reacting it with dimethyl carbonate. google.com This method avoids the use of toxic methylating agents like dimethyl sulfate and does not require an organic solvent, highlighting a trend towards safer and more sustainable synthetic protocols. google.com

| Naphthol Derivative | Alkylating Agent | Conditions | Product | Reference |

| β-Naphthol | Various alkylating agents | Aqueous surfactant media, ultrasound/microwave | Alkoxy naphthalenes | scirp.org |

| 2-Naphthol | Benzyl chloride | Phosphonium-based ionic liquid (phase-transfer catalyst) | Benzyl-2-naphthyl ether | acs.org |

| 1-Naphthol | Dimethyl carbonate | Dilute alkali, phase-transfer catalyst | 1-Methoxynaphthalene | google.com |

Transformations of the Methoxy Group (e.g., Demethylation)

While the goal is often the introduction of a methoxy group, the reverse reaction, demethylation, is also a crucial transformation in the chemistry of methoxynaphthalenes. This process converts a methoxy group back to a hydroxyl group and can be a key step in a multi-step synthesis or for creating related derivatives. For example, 1-chloro-4-hydroxynaphthalene can be prepared by heating 1-chloro-4-methoxynaphthalene with hydrobromic acid in acetic acid. prepchem.com This demonstrates a standard method for cleaving aryl methyl ethers.

Research has also focused on developing milder and more selective demethylation methods. For instance, a combination of thiourea and aluminum chloride has been shown to be an effective reagent for the demethylation of various substituted phenols and naphthols. googleapis.com Another approach utilizes the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) for the demethylation of methyl aryl ethers under microwave irradiation. thieme-connect.de

| Starting Material | Reagent | Product | Reference |

| 1-Chloro-4-methoxynaphthalene | Hydrobromic acid, Acetic acid | 1-Chloro-4-hydroxynaphthalene | prepchem.com |

| Methoxy-substituted aromatics | Thiourea/AlCl3 | Hydroxy-substituted aromatics | googleapis.com |

| 1-Methoxynaphthalene | 1-Butyl-3-methylimidazolium bromide | 1-Naphthol | thieme-connect.de |

Introduction of Halogens via Aryne Intermediates

Aryne chemistry offers a powerful and regioselective method for the introduction of substituents onto aromatic rings, including halogens. Arynes are highly reactive intermediates generated through the elimination of two adjacent substituents on an aromatic ring. nih.gov These intermediates can then undergo various transformations, including nucleophilic addition and pericyclic reactions. nih.gov

The generation of 2-naphthyne intermediates from 2-halo-3-silylnaphthalenes has been reported. nih.govrsc.org These precursors, synthesized via the benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes, can generate the corresponding 2-naphthyne upon treatment with a fluoride source. nih.govrsc.org While this specific example focuses on the 2,3-disubstitution pattern, the principles of aryne chemistry can be extended to other substitution patterns on the naphthalene ring.

The synthesis of multisubstituted naphthalenes can be achieved through consecutive aryne reactions, allowing for the controlled introduction of various functional groups. oup.comresearchgate.net This approach provides a versatile platform for accessing highly functionalized naphthalene derivatives that might be difficult to synthesize through traditional methods. oup.com

Organometallic Approaches in 1,8-Disubstituted Naphthalene Synthesis

Organometallic reagents, particularly organolithium compounds, are indispensable tools for the regioselective functionalization of aromatic systems. The ability to direct metalation to specific positions on the naphthalene ring allows for the precise introduction of substituents, a key strategy in the synthesis of 1,8-disubstituted naphthalenes.

Regioselective Lithiation of 1-Methoxynaphthalene

The lithiation of 1-methoxynaphthalene is a well-studied reaction that demonstrates exquisite control over regioselectivity based on the choice of organolithium reagent and reaction conditions. nih.govacs.orgresearchgate.netacs.org Treatment of 1-methoxynaphthalene with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to kinetically controlled lithiation at the C2 position. nih.govacs.orgresearchgate.net In contrast, using tert-butyllithium (t-BuLi) results in the thermodynamically favored lithiation at the C8 position. nih.govacs.orgresearchgate.net

This remarkable regioselectivity is attributed to the different mechanisms at play. The n-BuLi/TMEDA system is believed to proceed through a kinetically controlled pathway, where the proximity of the methoxy group directs the deprotonation to the adjacent C2 position. acs.org Conversely, the bulkier t-BuLi favors the formation of the more thermodynamically stable 8-lithiated species. nih.gov This thermodynamic preference is further supported by the slow conversion of the 2-lithiated species to the 8-lithiated isomer at higher temperatures. nih.gov

Once the 8-lithiated intermediate is formed, it can be quenched with an appropriate electrophile to introduce a substituent at the C8 position. For the synthesis of this compound, a chlorinating agent would be used to trap the 8-lithio-1-methoxynaphthalene intermediate.

| Substrate | Reagent | Position of Lithiation | Control | Reference |

| 1-Methoxynaphthalene | n-BuLi/TMEDA | C2 | Kinetic | nih.govacs.orgresearchgate.net |

| 1-Methoxynaphthalene | t-BuLi | C8 | Thermodynamic | nih.govacs.orgresearchgate.net |

Kinetic vs. Thermodynamic Control in Lithiation

The regioselective lithiation of 1-methoxynaphthalene can be directed to either the C-2 or C-8 position by carefully selecting the organolithium reagent and reaction conditions. researchgate.net This selectivity is governed by the principles of kinetic and thermodynamic control. libretexts.orglibretexts.org

Under kinetic control , the reaction product that is formed fastest is the major product. This is typically achieved at lower temperatures where the reaction is irreversible. libretexts.org For the lithiation of 1-methoxynaphthalene, the use of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) favors the formation of the 2-lithio-1-methoxynaphthalene. researchgate.net The methoxy group's lone pair of electrons coordinates with the lithium ion, directing the deprotonation to the adjacent C-2 position, which is sterically more accessible. This pathway has a lower activation energy, leading to a faster reaction rate. researchgate.net Studies involving deuterium labeling have confirmed this kinetic preference, showing a reduced reaction rate when the C-2 hydrogen is replaced with deuterium, which is indicative of a kinetically controlled mechanism. researchgate.net

Conversely, under thermodynamic control , the most stable product is the major product. This is typically achieved at higher temperatures, allowing the reaction to become reversible and reach equilibrium. libretexts.orgiitd.ac.in The use of a bulkier and more basic organolithium reagent, such as tert-butyllithium (t-BuLi), favors the formation of the thermodynamically more stable 8-lithio-1-methoxynaphthalene. researchgate.net The peri-position (C-8) is electronically favored for deprotonation due to the stabilization of the resulting carbanion. While the activation energy for this pathway is higher, the resulting 8-lithio intermediate is lower in energy. researchgate.net The lack of a significant isotope effect when using 8-deuterio-1-methoxynaphthalene with t-BuLi supports a thermodynamically controlled mechanism. researchgate.net Furthermore, it has been observed that the kinetically favored 2-lithiated species can slowly convert to the more stable 8-lithiated species at elevated temperatures. researchgate.net

| Reagent/Conditions | Control Type | Major Product | Reference |

| n-BuLi/TMEDA | Kinetic | 2-Lithio-1-methoxynaphthalene | researchgate.net |

| t-BuLi | Thermodynamic | 8-Lithio-1-methoxynaphthalene | researchgate.net |

Subsequent Electrophilic Trapping with Chlorinating Reagents

Once the desired lithiated intermediate is formed, it is "trapped" by an electrophilic chlorinating agent to introduce the chlorine atom at the desired position. To synthesize this compound, the thermodynamically favored 8-lithio-1-methoxynaphthalene is treated with a suitable source of electrophilic chlorine.

A variety of chlorinating reagents can be employed for this purpose. Common examples include hexachloroethane (C₂Cl₆) and other N-chloro compounds. For instance, in analogous naphthalene systems, chlorination at the 8-position has been successfully performed using copper(II) chloride adsorbed on alumina (CuCl₂-Al₂O₃) in benzene. Another effective chlorinating agent is N-chlorosuccinimide (NCS), which can be used in conjunction with a catalyst like iron(III) chloride. acs.org The choice of chlorinating agent and reaction conditions is crucial to ensure high yields and prevent side reactions.

Palladium-Catalyzed Coupling Reactions for Related 1,8-Naphthalenes

While direct lithiation and chlorination is a primary route, palladium-catalyzed cross-coupling reactions represent a powerful alternative for the synthesis of disubstituted naphthalenes, including structures analogous to this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

For example, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile tool for forming carbon-carbon bonds. acs.orgnih.gov In a related context, the synthesis of 6,8-disubstituted 1,7-naphthyridines has been achieved using palladium-catalyzed cross-coupling reactions. nih.gov This methodology could be adapted for the synthesis of 1,8-disubstituted naphthalenes. For instance, a 1-bromo-8-methoxynaphthalene could potentially be coupled with a chloride source, or a 1-chloro-8-boronic ester naphthalene derivative could be coupled with a suitable partner. The efficiency and regioselectivity of these reactions are highly dependent on the choice of ligands, base, and reaction conditions. researchgate.netresearcher.life

Optimization and Scale-Up Considerations for Synthetic Routes

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of several parameters to ensure safety, efficiency, and cost-effectiveness. chemicalbull.com

For the synthesis of this compound via lithiation, key optimization points include:

Temperature Control: Precise temperature control is critical for maintaining regioselectivity between the kinetic and thermodynamic products. Inconsistent temperature profiles during scale-up can lead to mixtures of isomers, complicating purification.

Reagent Addition: The rate of addition of the organolithium reagent can influence the reaction's exothermicity and selectivity. Slow, controlled addition is often necessary to manage heat generation and maintain a stable reaction temperature.

Solvent Choice: The choice of solvent can affect the solubility of intermediates and reagents, as well as the reactivity of the organolithium species.

Work-up and Purification: Developing a robust and scalable work-up procedure is essential to isolate the desired product in high purity. This may involve quenching the reaction, extraction, and crystallization or distillation. Flash column chromatography, often used at the lab scale, may not be practical for large-scale production. rsc.org

For palladium-catalyzed routes, optimization would focus on:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a primary economic driver. High-turnover catalysts and efficient recycling protocols are desirable.

Ligand Selection: The choice of phosphine or other ligands can significantly impact the catalyst's activity, stability, and selectivity.

Base and Solvent System: The base and solvent must be compatible with the substrates and catalyst, and their cost and environmental impact are important considerations for scale-up.

Chemical Reactivity and Synthetic Applications

Reactivity Profile: Electronic and Steric Effects

The chemical behavior of 1-Chloro-8-methoxynaphthalene is governed by the intricate interplay of its electronic and steric features. Electronically, the methoxy group acts as a π-donor, increasing electron density on the naphthalene ring, while the chlorine atom acts as an inductive σ-acceptor, withdrawing electron density.

The most dominant feature, however, is the steric strain induced by the peri-interaction between the chloro and methoxy groups. nih.gov This "clamping" effect can distort the naphthalene backbone from planarity and influence the bond lengths and angles of the substituents. st-andrews.ac.uk This stored strain energy can serve as a driving force in certain reactions, leading to unique reactivity not observed in other isomers. For instance, the steric crowding can make the substituents more labile or facilitate reactions that relieve the strain, such as elimination reactions to form aryne intermediates.

Regiodirecting Effects of 1-Chloro and 8-Methoxy Substituents

Electronic Effects and Activation/Deactivation of the Naphthalene Ring

Key Reactions Involving this compound

This compound serves as a versatile intermediate in several key organic transformations:

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles. While the C-Cl bond on an aromatic ring is typically strong, the specific electronic environment and potential for strain relief can facilitate these reactions under appropriate conditions, such as high temperatures or with strong nucleophiles.

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds by reacting this compound with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is a powerful tool for constructing more complex aryl-substituted naphthalenes.

Generation of Aryne Intermediates: Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, can induce the elimination of HCl to generate a highly reactive 1-methoxy-8,1-naphthalyne (an aryne). This strained intermediate can then be trapped by various dienophiles or nucleophiles in cycloaddition or addition reactions, providing a pathway to complex, polycyclic aromatic structures.

Role of Activating Groups and Electronic Stabilization of Intermediates

Reactivity and Displacement of the Methoxy Group

Role as an Intermediate in the Synthesis of Complex Molecules

Owing to its unique reactivity, this compound is a valuable precursor for synthesizing more elaborate molecular architectures. Its ability to undergo cross-coupling reactions makes it a useful building block for creating tailored ligands for catalysis or functional materials with specific photophysical properties. Furthermore, its role as a precursor to a strained aryne intermediate opens up avenues for constructing novel polycyclic systems that would be difficult to access through other synthetic routes. Researchers utilize this compound to study the fundamental principles of peri-interactions and to leverage its inherent strain for synthetic advantage in constructing target molecules with precise stereochemical and electronic properties. nih.gov

Q & A

Basic Question: What are the established synthetic routes for 1-chloro-8-methoxynaphthalene, and how can regioselectivity be optimized?

Methodological Answer:

Synthesis of this compound often involves lithiation strategies. For example, regioselective lithiation of 1-methoxynaphthalene can be achieved using n-BuLi/TMEDA (kinetic control) or t-BuLi (thermodynamic control) to target positions 2 or 8, respectively . Chlorination at position 8 can be performed using CuCl₂-Al₂O₃ in benzene, as demonstrated in analogous naphthalene derivatives . To optimize regioselectivity, isotope labeling (e.g., deuterium substitution) and temperature-controlled reaction conditions are critical for distinguishing kinetic vs. thermodynamic pathways .

Advanced Question: How can computational modeling resolve contradictions in reported reaction mechanisms for halogenation of methoxynaphthalenes?

Methodological Answer:

Conflicting data on halogenation mechanisms (e.g., radical vs. electrophilic pathways) can be addressed using density functional theory (DFT) calculations. Key parameters include:

- Transition state analysis for energy barriers.

- Charge distribution mapping to identify electrophilic sites.

- Isotope effect simulations to validate kinetic vs. thermodynamic control .

Comparative studies with deuterated analogs (e.g., 8-deuterio-1-methoxynaphthalene) can experimentally corroborate computational predictions .

Basic Question: What analytical techniques are recommended for structural characterization of this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns, leveraging coupling constants and NOE effects for spatial resolution .

- Mass Spectrometry (EI-MS) : Compare fragmentation patterns with NIST reference spectra for validation .

- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Question: How should researchers design toxicological studies to assess the environmental persistence of this compound?

Methodological Answer:

Follow the systematic review framework from the ATSDR Toxicological Profile :

Exposure Routes : Test inhalation, oral, and dermal pathways.

Environmental Fate : Measure partition coefficients (log ), hydrolysis rates, and photodegradation in air/water matrices .

Biomonitoring : Use gas chromatography-mass spectrometry (GC-MS) to detect metabolites in biological samples (e.g., urine or plasma) .

Risk of Bias Mitigation : Apply standardized questionnaires (Table C-6/C-7) to ensure randomization, blinding, and data completeness .

Basic Question: What are the critical parameters for validating purity in synthesized this compound?

Methodological Answer:

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and a C18 column for purity assessment.

- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .

- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

Advanced Question: How can discrepancies in cytotoxicity data for this compound be reconciled across studies?

Methodological Answer:

- Data Harmonization : Re-analyze raw data using standardized metrics (e.g., IC₅₀ normalized to cell count and exposure duration).

- Confounding Factors : Control for metabolic activation (e.g., S9 liver fractions) and cell line variability .

- Meta-Analysis : Apply the ATSDR’s confidence-rating system (Table C-6) to weight studies by risk of bias and reproducibility .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods for synthesis/storage .

- Waste Disposal : Follow EPA 610 guidelines for halogenated aromatic compounds, including incineration at >1,000°C .

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced Question: What strategies improve the sensitivity of detecting this compound in environmental samples?

Methodological Answer:

- Sample Preconcentration : Use solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile .

- GC-MS Optimization : Employ selected ion monitoring (SIM) for m/z 162 (molecular ion) and 127 (base peak) .

- Limit of Detection (LOD) : Validate via spike-recovery experiments (≥80% recovery at 1 ppb) .

Basic Question: How is this compound utilized as a precursor in organic synthesis?

Methodological Answer:

- Prenylated Derivatives : React with isoprenyl bromide under Friedel-Crafts conditions to synthesize prenyl naphthalenols .

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups .

Advanced Question: What computational tools predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- In Silico Metabolism : Use software like ADMET Predictor™ or MetaSite to simulate cytochrome P450-mediated oxidation and glutathione conjugation .

- Docking Studies : Model interactions with CYP2E1 and CYP1A2 isoforms to identify potential toxic metabolites .

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.